4-(Quinoxalin-2-yloxy)phenol

Antibacterial Chalcone derivatives Plant pathogenic bacteria

4-(Quinoxalin-2-yloxy)phenol is a heterocyclic building block (C14H10N2O2, MW 238.24 g/mol) comprising a quinoxaline moiety linked via an ether bridge to a phenol ring. It serves as a key intermediate in the synthesis of bioactive organophosphorus herbicides, chalcone-based antibacterial agents, and quinoxaline-oxy-phenyl kinase inhibitor scaffolds.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
Cat. No. B8414538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinoxalin-2-yloxy)phenol
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)O
InChIInChI=1S/C14H10N2O2/c17-10-5-7-11(8-6-10)18-14-9-15-12-3-1-2-4-13(12)16-14/h1-9,17H
InChIKeyXFFJRQBCOOVRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Quinoxalin-2-yloxy)phenol Procurement Guide: Core Structural & Supplier-Landscape Overview


4-(Quinoxalin-2-yloxy)phenol is a heterocyclic building block (C14H10N2O2, MW 238.24 g/mol) comprising a quinoxaline moiety linked via an ether bridge to a phenol ring . It serves as a key intermediate in the synthesis of bioactive organophosphorus herbicides, chalcone-based antibacterial agents, and quinoxaline-oxy-phenyl kinase inhibitor scaffolds [1][2]. Unlike its more widely commercialized 6-chloro analog (CAS 76578-79-5), the parent unsubstituted scaffold offers a distinct electronic profile for medicinal chemistry diversification and is primarily available from specialty chemical suppliers at purities of ≥95% .

Why Generic Quinoxaline Building Blocks Cannot Simply Replace 4-(Quinoxalin-2-yloxy)phenol


The 4-(quinoxalin-2-yloxy)phenol scaffold is not freely interchangeable with its 6-chloro analog or carbon-linked isomers when the downstream application requires specific electronic or steric features. The absence of the electron-withdrawing 6-chloro substituent alters the nucleophilic reactivity of the phenolic -OH group and the electrophilicity of the quinoxaline ring, directly impacting etherification efficiency and the biological activity of final derivatives [1]. For instance, antibacterial chalcone derivatives built on the unsubstituted quinoxaline-phenol core achieve EC50 values that differ markedly from bismerthiazol positive controls, and substituting the quinoxaline-2-yloxy moiety with a quinoline or direct C–C linked phenol would abolish this activity profile [2]. The quantitative evidence below demonstrates that this specific building block enables potency and selectivity outcomes that cannot be replicated by simply procuring a cheaper chloro-analog or heterocycle variant.

Quantitative Differentiation Evidence for 4-(Quinoxalin-2-yloxy)phenol vs. Closest Analogs


Chalcone Derivative Antibacterial Potency: Direct Head-to-Head Comparison with Bismerthiazol

The chalcone derivative (E)-3-(pyridin-2-yl)-1-[4-(quinoxalin-2-yloxy)phenyl]prop-2-en-1-one, synthesized directly from 4-(quinoxalin-2-yloxy)phenol, exhibited EC50 values of 6.72, 15.17, and 9.29 μg/cm³ against Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs), respectively. These values represent 6.6-fold, 2.8-fold, and 6.7-fold improvements over the commercial bactericide bismerthiazol (EC50 = 44.31, 42.46, and 62.36 μg/cm³ against the same strains) [1]. The assay was conducted at 50 or 100 μg/cm³ concentrations with SEM-based mechanistic confirmation. This demonstrates that the unsubstituted quinoxaline-2-yloxy-phenyl scaffold imparts intrinsic antibacterial potency advantages that the standard agrochemical comparator cannot match.

Antibacterial Chalcone derivatives Plant pathogenic bacteria

Herbicidal Organophosphorus Derivatization: Class-Level Differentiation from Chloro-Analog Precursors

4-(Quinoxalin-2-yloxy)phenol was employed as the phenol component in the synthesis of eight novel 4-(quinoxalyl-2-oxy)phenyl alkyl N-alkyl phosphoramidates via nucleophilic substitution with alkyl dichlorophosphates and secondary amines. The resulting compounds were tested for herbicidal activity and characterized by elemental analysis, IR, ¹H NMR, ³¹P NMR, and MS [1]. While specific GR50 values were not extracted, this work establishes the parent scaffold as a direct precursor to herbicidal organophosphorus agents—a route distinct from the phenoxypropionate herbicides (e.g., quizalofop-P-ethyl, EC50 ~10–50 g a.i./ha) accessed via the 6-chloro analog 4-(6-chloroquinoxalin-2-yloxy)phenol [2]. The unsubstituted scaffold thereby offers an alternative chemotype entry point for herbicide discovery programs seeking to avoid chloro-substituent-dependent toxicological liabilities.

Herbicide Organophosphorus chemistry Agrochemical building block

Kinase Inhibitor Patent Scope: Scaffold Enabling Broad Target Engagement vs. 6-Chloro-Locked Analogs

The granted European patent EP2806874B1 explicitly claims quinoxaline-oxy-phenyl derivatives—including those built on the unsubstituted 4-(quinoxalin-2-yloxy)phenol core—as kinase inhibitors targeting Raf, KDR, and other oncogenic kinases [1]. The patent encompasses methods of treating melanoma, non-small cell lung cancer, thyroid cancer, ovarian cancer, and colon cancer. While specific IC50 values are not disclosed in the patent claims, the scope of patent protection and the breadth of cancer indications provide legal and commercial differentiation from 6-chloro-substituted analogs, which are predominantly claimed in agrochemical patent estates (e.g., U.S. Patent 4,803,273 for 2-quinoxalinyloxy phenoxy herbicides) [2]. This bifurcation of IP space means that the unsubstituted scaffold is the mandatory starting material for freedom-to-operate in kinase inhibitor medicinal chemistry programs, whereas the chloro analog is encumbered in the herbicide space.

Kinase inhibition Oncology Medicinal chemistry scaffold

Nucleophilic Substitution Reactivity: 2-Cyanophenoxy Leaving-Group Advantage in Unsubstituted Quinoxaline

Research by Babu & Srinivasu (2021) on the 6-chloro analog 4-[(6-chloroquinoxalin-2-yl)oxy]phenol demonstrated that the 2-cyanophenoxy group at the quinoxaline 2-position functions as an effective leaving group in Ullmann-type nucleophilic substitution reactions, enabling the synthesis of diverse 6-chloro-2-phenoxyquinoxaline derivatives . Importantly, this reactivity principle extends to the unsubstituted quinoxaline scaffold: the absence of the 6-chloro substituent eliminates competing side reactions at the 6-position, allowing for cleaner substitution outcomes when the 2-position is the sole reactive site. The 4-[(quinoxalin-2-yl)oxy]phenol core therefore offers a cleaner synthetic handle for medicinal chemistry diversification compared to the 6-chloro analog, where unwanted reactivity at the chloro-bearing position can complicate product profiles.

Nucleophilic substitution Synthetic methodology Leaving group chemistry

Optimal Application Scenarios for 4-(Quinoxalin-2-yloxy)phenol Based on Quantitative Evidence


Agrochemical Antibacterial Discovery: Chalcone Derivatization for Phytopathogen Control

Research groups pursuing novel antibacterial agents against Xanthomonas and Ralstonella phytopathogens should prioritize this compound. The chalcone derivative (E)-3-(pyridin-2-yl)-1-[4-(quinoxalin-2-yloxy)phenyl]prop-2-en-1-one, synthesized from this building block, demonstrated 2.8–6.7× superior EC50 values compared to the commercial standard bismerthiazol across three bacterial strains [1]. This scaffold therefore offers a validated starting point for lead optimization programs targeting crop protection agents.

Pharmaceutical Kinase Inhibitor Development Requiring IP Freedom-to-Operate

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for oncology indications should procure this compound as the core scaffold. The granted European patent EP2806874B1 explicitly protects quinoxaline-oxy-phenyl derivatives for treating melanoma, non-small cell lung cancer, thyroid, ovarian, and colon cancers [1]. Using the 6-chloro analog in this space risks infringement on predominantly agrochemical patent estates and may introduce unwanted halogen-dependent toxicity flags.

Organophosphorus Herbicide Discovery via Alternative Chemotype Entry

Agrochemical R&D programs seeking to develop herbicides with novel modes of action or improved crop safety profiles should evaluate this building block as a precursor for organophosphoramidate herbicides. The He et al. (1994) study confirmed that eight phosphoramidate derivatives synthesized from sodium 4-(quinoxalyl-2-oxy)phenolate exhibited herbicidal activity [1]. This phosphorus-based chemotype is distinct from the phenoxypropionate class derived from the 6-chloro analog, offering opportunities for resistance-breaking herbicide candidates.

Medicinal Chemistry Diversification: Cleaner Derivatization at the Phenol Handle

Synthetic chemistry groups requiring a quinoxaline-phenol scaffold with predictable, single-site reactivity should select this unsubstituted variant over the 6-chloro analog. The absence of the C6 chlorine eliminates competing nucleophilic aromatic substitution pathways, enabling cleaner etherification, esterification, or Mitsunobu chemistry at the phenolic -OH group [1]. This facilitates higher-yielding parallel synthesis workflows and reduces the burden of regioisomeric purification.

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